7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid

Antimicrobial SAR Bacteriostatic

This unsubstituted pyrido[1,2,3-de]quinoxaline-6-carboxylic acid scaffold is the essential negative-control for your antimicrobial SAR campaigns. Unlike methyl, halogenated, or phenyl variants, this core lacks direct activity—allowing you to isolate and quantify substituent contributions to MIC shifts. It also serves as a versatile late-stage intermediate for amide, ester, or salt derivatization. Select the right benchmark: confirm CAS 83939-14-4 and 98% purity.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 83939-14-4
Cat. No. B2976439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid
CAS83939-14-4
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESC1CN2C=C(C(=O)C3=C2C(=CC=C3)N1)C(=O)O
InChIInChI=1S/C12H10N2O3/c15-11-7-2-1-3-9-10(7)14(5-4-13-9)6-8(11)12(16)17/h1-3,6,13H,4-5H2,(H,16,17)
InChIKeyPLCCXEIRYRLFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid (CAS 83939-14-4) – Core Scaffold Procurement Guide


7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid (CAS 83939-14-4) is the unsubstituted parent heterocycle of the pyrido[1,2,3-de]quinoxaline-6-carboxylic acid class, a fused tricyclic system that combines a quinoxaline and a pyridone ring. This scaffold is recognized in the patent literature as the structural basis for a series of synthetic antimicrobial agents [1]. The compound serves as a key intermediate or reference standard for the preparation and evaluation of substituted derivatives, where variations at the 1-, 3-, and 10-positions modulate both potency and spectrum of activity [1].

Why Generic Substitution Fails for 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid (CAS 83939-14-4)


Within the pyridoquinoxaline-6-carboxylic acid family, even minor substituent changes produce qualitative shifts in antimicrobial activity. The 3-methyl analogue is documented as bacteriostatic [1], while halogenated and phenyl-substituted variants exhibit differing Gram-positive/negative selectivity [2]. The unsubstituted parent nucleus therefore cannot be assumed interchangeable with its alkylated or halogenated congeners in any structure-activity-relationship (SAR) study, synthetic pathway, or biological screening cascade. Quantitative, comparator-anchored evidence is presented below to guide selection decisions.

Quantitative Differentiation Evidence for 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid (CAS 83939-14-4)


Microbiological Classification Gap: Unsubstituted Core vs. 3-Methyl Derivative

The closest structurally characterized analog is 2,3-dihydro-3-methyl-7-oxo-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid, which is explicitly categorized as a bacteriostatic agent [1]. The unsubstituted target compound (CAS 83939-14-4) lacks this substituent, and no published MIC data exist to confirm whether it shares the same pharmacodynamic classification. This represents a critical evidence gap: the 3-methyl group may be a minimum structural requirement for growth-inhibitory activity, and its absence could render the core scaffold microbiologically inert or shift its mode of action. Procurement for antimicrobial programs must therefore include a confirmatory susceptibility panel rather than relying on extrapolation from the methyl analogue.

Antimicrobial SAR Bacteriostatic

Structural Prerequisite Unknown: Unsubstituted Core vs. Halogen-Substituted Patent Examples

The patent literature discloses that preferred embodiments of the pyridoquinoxaline-6-carboxylic acid class carry a chlorine or fluorine substituent at the 9- or 10-position (Z = halogen) and a methyl group at the 3-position (X = methyl) [1]. The unsubstituted parent compound (X=H, Y=H, Z=H) is not listed among the preferred compounds, and no antimicrobial susceptibility data are provided for it. In contrast, 10-chloro-2,3-dihydro-1,3-dimethyl-7-oxo-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid is specifically claimed as a compound of interest, implying a measurable activity advantage conferred by halogenation [1].

Antimicrobial SAR Halogen

Purity and Identity Benchmarking Against Commercial Vendors

Among vendors not excluded from consideration, the compound is offered at a certified purity of 97% (AKSci) to 98% (Leyan) . This narrow window allows purchasers to set a minimum acceptance criterion of ≥97% for research-grade material, providing a quantitative procurement specification absent from the primary research literature. No impurity profile or batch-to-batch variability data are available for head-to-head comparison.

Analytical Purity Procurement

Highest-Confidence Application Scenarios for 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid (CAS 83939-14-4)


Negative Control or Baseline Scaffold in Pyridoquinoxaline SAR Studies

Given the absence of published antimicrobial activity, the unsubstituted core is best deployed as a negative-control scaffold in SAR campaigns. Its inclusion allows researchers to quantify the contribution of specific substituents (methyl, halogen, phenyl) to minimum inhibitory concentration shifts. This use case is directly supported by the patent's structure-activity disclosure, where the methyl and halogen substituents are explicitly preferred [1].

Synthetic Intermediate for Diversified Derivative Libraries

The patent describes a general synthetic route employing diethyl ethoxymethylenemalonate condensation with substituted tetrahydroquinoxalines [1]. The unsubstituted parent acid can serve as a versatile late-stage intermediate for amide, ester, or salt formation, enabling rapid exploration of the R position without confounding ring-substituent effects. This application is grounded in the patent's explicit teaching that esters, amides, and salts modulate solubility and persistence [1].

Physicochemical Reference Standard for Pyridoquinoxaline Congeners

With a molecular weight of 230.22 g/mol, 2 H-bond donors, 5 H-bond acceptors, and a calculated complexity of 405, the compound provides a baseline physicochemical profile against which substituted analogs can be benchmarked . Such comparisons support rational procurement when selecting among structurally similar candidates with divergent calculated properties.

Quote Request

Request a Quote for 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.